(Z)-Ocimenol

Description

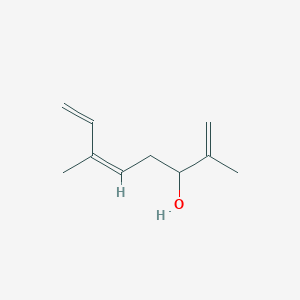

Structure

3D Structure

Properties

CAS No. |

39900-51-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(5Z)-2,6-dimethylocta-1,5,7-trien-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6- |

InChI Key |

TYDDWHVJHGIJCW-TWGQIWQCSA-N |

Isomeric SMILES |

CC(=C)C(C/C=C(/C)\C=C)O |

Canonical SMILES |

CC(=C)C(CC=C(C)C=C)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z Ocimenol in Biological Systems

Botanical Sources and Variability

The presence of (Z)-Ocimenol in the plant kingdom is characterized by its appearance in the volatile emissions of specific species, often as a minor yet significant component of their essential oil profiles.

Detection in Plant Volatile Organic Compound (VOC) Profiles

Scientific analysis has confirmed the presence of this compound in the essential oils of certain plants, including species within the Artemisia genus. For instance, studies of Artemisia monosperma, a plant native to the deserts of the Middle East and North Africa, have identified cis-Ocimenol (an alternative name for this compound) within its volatile constituents. The concentration of this compound can, however, be influenced by various factors.

In contrast, while the volatile profiles of numerous Citrus species have been extensively analyzed, the direct identification of this compound remains less definitive in the available literature. The closely related isomers, (E)-β-ocimene and (Z)-β-ocimene, are commonly reported constituents of citrus essential oils, but specific mention of this compound is not consistently found.

| Botanical Source | Plant Part | Compound Identified |

| Artemisia monosperma | Aerial parts | cis-Ocimenol |

Occurrence in Woody Biomass

Current research on the volatile compounds emitted from the woody biomass of various trees, including economically important species like Norway spruce (Picea abies), has not specifically identified this compound. While the sapwood of spruce and other conifers releases a complex array of monoterpenes and their derivatives, existing studies have not listed this compound among the identified compounds.

Presence in Biologically Modified Matrices

The biotransformation of precursor compounds during fermentation can lead to the formation of new volatile molecules, including terpenoids like this compound.

Identification in Fermented Products

The aromatic complexity of fermented beverages such as aged brandies and sparkling wines is due to a rich tapestry of volatile compounds. While comprehensive analyses of these beverages have identified a wide range of alcohols, esters, and other molecules, the specific presence of this compound has not been explicitly documented in the scientific literature concerning aged Tsipouro, brandy, or sparkling wines. The focus of many studies has been on other major and minor volatile constituents that define the characteristic aroma of these products.

Factors Influencing Concentration and Isomeric Distribution in Complex Samples

The concentration and isomeric distribution of monoterpenols, the class of compounds to which this compound belongs, in complex matrices like wine are influenced by a multitude of factors. These include the initial concentration of precursor compounds in the raw materials (e.g., grapes), the metabolic activity of yeast and other microorganisms during fermentation, and the chemical transformations that occur during aging and storage. Factors such as pH, temperature, and the presence of enzymes can all play a role in the conversion of parent compounds, such as ocimene isomers, into their corresponding alcohols. However, specific research detailing these influences on this compound concentrations in fermented products is currently limited.

Chemodiversity and Geographical Variations in this compound Profiles

The chemical composition of plant essential oils, including the presence and concentration of specific compounds like this compound, is known to exhibit significant variation. This chemodiversity can be attributed to both genetic and environmental factors. Geographical location, with its associated differences in climate, soil composition, and altitude, can have a profound impact on the secondary metabolite profile of a plant.

For genera such as Artemisia, which are known for their chemical diversity, it is plausible that the concentration of this compound in Artemisia monosperma could vary between different geographical populations. Similarly, the vast genetic diversity within the Citrus genus suggests that if this compound is present, its concentration could differ significantly between various species and even cultivars within the same species. However, dedicated studies focusing on the geographical and chemotaxonomic variations of this compound are needed to substantiate these hypotheses.

Advanced Spectroscopic Characterization and Analytical Methodologies for Z Ocimenol

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the study of volatile and semi-volatile compounds like (Z)-Ocimenol. researchgate.netspectroinlets.com This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. spectroinlets.com In GC, a vaporized sample is transported by an inert carrier gas through a column, separating individual components based on their volatility and interaction with the stationary phase. spectroinlets.com The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting charged fragments are sorted by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint. nist.gov This allows for both qualitative and quantitative analysis. nist.gov

Electron Ionization (EI) Mass Spectrometry Analysis and Fragmentation Patterns

Electron Ionization (EI) is a widely used ionization technique in GC-MS. In this process, the sample molecules are bombarded with a high-energy electron beam, typically at 70 electron volts (eV). uni-saarland.de This energy is sufficient to knock an electron from the molecule, forming a positively charged molecular ion (M+•). chemguide.co.uk Due to the high energy involved, the molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. uni-saarland.dechemguide.co.uk The resulting fragmentation pattern is a reproducible fingerprint of the molecule. chemguide.co.uk

For this compound, with a molecular weight of 154 g/mol , the EI mass spectrum exhibits a specific fragmentation pattern. researchgate.net While the molecular ion peak may be present, it is often weak due to extensive fragmentation. The pattern of fragment ions provides crucial structural information.

Table 1: Characteristic EI-MS Fragmentation Data for this compound This table is interactive. Click on the headers to sort the data.

| m/z Value | Interpretation |

|---|---|

| 137 | [M-17]+, loss of a water molecule (H₂O) |

Data sourced from research on French brandies. researchgate.net

Chemical Ionization (CI) Mass Spectrometry Analysis and Diagnostic Ions

Chemical Ionization (CI) is a "softer" ionization technique compared to EI, resulting in less fragmentation and often a more prominent molecular ion or a related adduct ion. socratic.org In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a much higher pressure than the analyte. uni-saarland.desocratic.org The electron beam primarily ionizes the reagent gas, which then reacts with the analyte molecules in the gas phase through proton transfer or adduction. uni-saarland.deiastate.edu

This method is particularly useful when the molecular ion is absent or weak in the EI spectrum, helping to confirm the molecular weight of the compound. researchgate.netshimadzu.com For this compound, CI mass spectrometry provides clear diagnostic ions. When methane is used as the reagent gas, a prominent ion is observed at m/z 137, corresponding to the protonated molecule that has lost a water molecule ([MH]+ - H₂O). researchgate.net With ammonia (B1221849) as the reagent gas, an adduct ion is also visible. researchgate.net

Table 2: Diagnostic Ions in CI-MS of this compound This table is interactive. Click on the headers to sort the data.

| Reagent Gas | Diagnostic Ion (m/z) | Formula |

|---|---|---|

| Methane | 137 | [MH]+ - H₂O |

| Ammonia | 137 | [MH]+ - H₂O |

Data sourced from research on French brandies. researchgate.net

Multi-Dimensional Gas Chromatography-Mass Spectrometry/Olfactometry (MDGC-MS/O) for Co-eluting Species

In complex matrices, such as natural extracts or alcoholic beverages, compounds of interest can co-elute, meaning they exit the gas chromatography column at the same time, leading to overlapping peaks and ambiguous mass spectra. nih.gov Multi-Dimensional Gas Chromatography (MDGC) offers a solution by employing two or more columns of different polarities to achieve enhanced separation. monash.edu A specific portion of the eluent from the first column containing the co-eluting compounds can be selectively transferred ("heart-cut") to a second column for further separation. monash.edu

When coupled with both a mass spectrometer and an olfactometry (O) port, this technique, known as MDGC-MS/O, becomes exceptionally powerful. nih.goviastate.edu It allows for the simultaneous chemical identification (MS) and sensory evaluation (O) of the separated compounds. nih.govmdpi.com This is particularly valuable in flavor and fragrance research for correlating specific chemical compounds with their perceived aroma. For instance, MDGC-MS/O can be used to resolve this compound from other co-eluting volatile compounds in a complex mixture and to characterize its specific odor contribution. researchgate.netmdpi.com This technique has proven useful for the identification and chiral characterization of co-eluted trace compounds in complex samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General Principle)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise structure of organic molecules. researchgate.net It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.org When placed in a strong magnetic field, these nuclei can exist in different spin states. libretexts.org The absorption of radiofrequency radiation causes transitions between these states, and the specific frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local electronic environment. libretexts.orgcore.ac.uk

NMR provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org

¹H NMR provides information on the number of different types of protons, their electronic environment, and how they are connected to neighboring protons through spin-spin coupling. libretexts.org

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure by showing which atoms are connected to each other. core.ac.uk

For this compound, NMR spectroscopy would be instrumental in confirming the position of the double bonds and the stereochemistry of the (Z)-isomer, providing unambiguous structural elucidation. core.ac.uknih.gov

Integration of Chemometrics with Spectroscopic Data Analysis for Complex Mixtures

Spectroscopic techniques like GC-MS and NMR generate vast and complex datasets, especially when analyzing intricate mixtures. spectroscopyonline.com Chemometrics employs mathematical and statistical methods to extract meaningful information from this chemical data. researchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to reduce the dimensionality of the data, identify patterns, and build predictive models. spectroscopyonline.comquadram.ac.uk

When applied to the analysis of this compound in complex samples, chemometrics can help to:

Differentiate between samples based on their volatile profiles.

Identify correlations between the concentration of this compound and specific sensory attributes or sample classifications.

Build quantitative models to predict the concentration of this compound from spectroscopic data.

For example, in the analysis of brandies, chemometrics was used to illustrate the contribution of various volatile compounds, including terpenols, to the characteristics of different distillation fractions. researchgate.net The integration of chemometrics with spectroscopic data is crucial for handling the large datasets produced by modern analytical instruments and for extracting chemically relevant insights. spectroscopyonline.comosti.gov

Methodological Advancements in Volatile Compound Analysis and Detection Sensitivity

The field of volatile compound analysis is continually evolving, with ongoing advancements aimed at improving detection sensitivity, selectivity, and speed. nih.gov For a compound like this compound, which may be present at trace levels, these advancements are critical.

Key developments include:

Advanced Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) have been refined to improve the extraction and concentration of volatile compounds from various matrices, enhancing detection by GC-MS. nih.govhelsinki.fi

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which aids in the confident identification of unknown compounds by determining their elemental composition.

Tandem Mass Spectrometry (MS/MS): Allows for the separation and fragmentation of ions within the mass spectrometer itself, which is particularly useful for distinguishing between isomers and for structural elucidation of components in complex mixtures without prior chromatographic separation. copernicus.org

Proton Transfer Reaction-Mass Spectrometry (PTR-MS): A form of chemical ionization mass spectrometry that allows for the real-time, online monitoring of volatile organic compounds in the gas phase with high sensitivity, though it may require coupling with GC for definitive identification of isomers. nih.govmdpi.com

These methodological advancements collectively contribute to a more comprehensive and sensitive analysis of this compound and other volatile compounds in a wide array of applications.

Ecological and Biological Roles of Z Ocimenol in Inter Organismal Interactions

Plant-Insect Chemical Ecology

The intricate relationships between plants and insects are often mediated by a complex language of chemical cues. (Z)-Ocimenol is a key "word" in this chemical vocabulary, involved in defense, communication, and the attraction of beneficial organisms.

When attacked by herbivores, many plants release a blend of volatile organic compounds (VOCs) known as herbivore-induced plant volatiles (HIPVs). wur.nldoi.orgnih.gov These emissions are not just a passive consequence of damage but an active defense mechanism. This compound is a component of these HIPV blends in various plant species. The release of these volatiles can be triggered by elicitors present in the oral secretions of feeding insects. wur.nl The production of HIPVs, including this compound, is often systemic, meaning they are released from both damaged and undamaged parts of the plant, amplifying the distress signal. researchgate.net This systemic release increases the chances of the signal being detected by other organisms in the vicinity. researchgate.net The biosynthesis of these terpenoids is generally linked to the jasmonic acid (JA) pathway, a key signaling pathway in plant defense. doi.org

The release of this compound as part of an HIPV blend can have profound effects on insect behavior. One of its primary roles is in "crying for help" by attracting natural enemies of the attacking herbivores, a phenomenon known as indirect defense. nih.govresearchgate.net For instance, parasitoid wasps, which lay their eggs inside herbivores, use these chemical cues to locate their hosts. wur.nlarvensis.com This attraction is not necessarily to a single compound but often to the specific ratio of different volatiles in the blend, which can provide detailed information about the type of herbivore present. frontiersin.org

Plants are not passive recipients of their environment; they can "eavesdrop" on the chemical signals of their neighbors. When a plant releases HIPVs containing this compound, nearby plants can detect these airborne cues and prime their own defenses in anticipation of a potential threat. arvensis.comusp.brnih.gov This priming does not necessarily involve the full activation of defenses but rather prepares the plant to respond more quickly and strongly if it is subsequently attacked. usp.brnih.gov This plant-plant communication can occur between different individuals of the same species and sometimes even between different species. nih.govsciencelink.net The stomata, or pores on the leaf surface, are thought to be important for perceiving these volatile signals. sciencelink.net

The chemical dialogue between plants and insects can be further complicated by the presence of microorganisms. Parasitoid wasps often inject their eggs along with symbiotic polydnaviruses (PDVs) into their herbivore hosts. psu.eduwur.nlnih.gov These viruses are remarkable in their ability to manipulate the host's physiology and behavior for the benefit of the developing wasp larva. psu.edunih.govnih.gov

Research has shown that PDVs can alter the composition of the herbivore's oral secretions. psu.edunih.gov This, in turn, can change the blend of HIPVs the plant releases upon being fed upon by a parasitized herbivore. wur.nl For example, a polydnavirus can suppress the production of glucose oxidase in the caterpillar's saliva, leading to a reduced defense response from the plant. psu.edu This manipulation of the plant's chemical signaling can have cascading effects on the ecosystem, influencing the behavior of other herbivores and their natural enemies. wur.nl

Role in the Aromatic Profiles of Natural Products and Food Matrices

Beyond its ecological roles, this compound contributes to the characteristic aroma of various natural products and food items. Its presence has been identified in a range of products, from fruits and wines to brandies.

This compound has been noted as a volatile component in French brandies, contributing to their complex aromatic background. researchgate.net It is also found in the volatile profiles of certain sparkling wines. embrapa.br The presence and concentration of such compounds are influenced by factors like the grape variety, viticultural practices, and the winemaking process. embrapa.br

Table 1: Presence of this compound in Various Natural Products and Food Matrices

| Natural Product/Food Matrix | Role/Observation |

|---|---|

| French Brandies | Identified as an impact odorant compound contributing to the aromatic profile. researchgate.net |

| Sparkling Wines | Found in the volatile composition of commercial sparkling wines. embrapa.br |

| Grape Varieties | A component of the flavor profile in certain grape varieties. scispace.com |

Chemosensory Studies and Olfactory Perceptions (Beyond basic odor descriptors)

The perception of this compound by both insects and humans is a complex chemosensory process. In insects, specialized olfactory receptor neurons on their antennae are tuned to detect specific volatile compounds, including pheromones and plant volatiles. nih.gov The pattern of activation across different types of these neurons allows the insect to distinguish between different odor blends and make behavioral decisions. nih.gov The sensitivity of an insect's olfactory system can be influenced by internal physiological states and symbiotic microorganisms. mdpi.comnih.gov

Synthetic Methodologies and Chemical Transformations of Z Ocimenol

Laboratory Synthesis Approaches for (Z)-Ocimenol and its Analogs

Chemical synthesis in a laboratory setting provides a direct route to this compound and related compounds, allowing for precise control over reaction conditions to favor the formation of specific isomers and derivatives.

The primary challenge in synthesizing this compound is achieving stereoselectivity to favor the Z-configuration of the double bond. General strategies in organic synthesis that aim for high stereoselectivity often involve the use of specialized catalysts or chiral auxiliaries. For instance, nickel-catalyzed three-component couplings have been developed for the stereoselective synthesis of Z-enol silanes with greater than 98:2 selectivity. organic-chemistry.orgnih.gov This type of methodology, which involves an O-bound nickel enolate intermediate, demonstrates a powerful approach to controlling double bond geometry in acyclic systems. organic-chemistry.org Similarly, copper(I)-catalyzed reactions have been reported for the stereoselective synthesis of trisubstituted Z-enol esters. rsc.org

Chiral induction, the process of transferring chirality from a chiral molecule to a new stereocenter, is a fundamental concept in asymmetric synthesis. mdpi.com In the context of acyclic terpenoids, chiral pool starting materials like (-)-citronellol (B1674659) are often used as building blocks for complex natural products. nih.gov The inherent chirality of these starting materials can direct the stereochemical outcome of subsequent reactions. For more general applications, chiral reagents such as those derived from α-pinene or tartrate esters can be employed to influence the facial selectivity of reactions on prochiral substrates, thereby creating chiral products with high enantioselectivity. msu.edu A specific synthesis for this compound has been achieved from 5-chloro-2-methyl-1,3-butadiene. colab.ws

The development of new synthetic methods is crucial for expanding the chemical diversity of terpenoids. chemrxiv.org Bio-inspired strategies that mimic the carbocation-mediated cyclizations and rearrangements found in enzymatic pathways are being explored to access novel terpene skeletons. chemrxiv.orgnih.gov These approaches can uncover new reaction routes and increase structural diversity beyond what is commonly found in nature. chemrxiv.org

Synthetic biology also offers pathways to new terpenoid structures by engineering metabolic pathways to accept unnatural precursors. hznu.edu.cn An alternative strategy involves the chemical synthesis of unnatural acyclic terpene precursors, which are then subjected to enzymatic transformation by recombinant terpene synthases (TPSs) to create novel functionalized terpenoids. hznu.edu.cn This chemobiological approach bypasses the need for complex metabolic engineering in vivo. hznu.edu.cn The functional promiscuity of many terpene biosynthetic enzymes makes them particularly suitable for generating non-natural variants through such engineered pathways. nih.gov

Chemical derivatization involves modifying a compound to produce a new one with different properties, often to aid in analysis or to create new functional molecules. researchgate.net A significant derivative of ocimenol is ocimenyl acetate (B1210297), which is used as a fragrance ingredient. ontosight.aicosmileeurope.euiff.com

The synthesis of 8-ocimenyl acetate has been documented via the chemical transformation of related acyclic terpenes. One patented process describes the preparation of 8-ocimenyl acetate from myrcene (B1677589). google.com The process involves the chlorination of myrcene, followed by reaction with sodium acetate. google.com A subsequent rhodium-catalyzed isomerization shifts the double bonds to yield a mixture of 8-ocimenyl acetate isomers. google.com A similar process starting from ocimene has also been described, involving reaction with hypochlorous acid followed by esterification. googleapis.com

| Starting Material | Key Steps | Isomer Distribution of 8-Ocimenyl Acetate Product | Reference |

|---|---|---|---|

| Myrcene | 1. Chlorination 2. Reaction with Sodium Acetate 3. Rhodium-catalyzed Isomerization | (Z3,Z6): ~20% (E3,Z6): ~40% (Z3,E6): ~10% (E3,E6): ~20% | google.com |

| Ocimene | 1. Reaction with Hypochlorous Acid 2. Esterification | (Z3,Z6): 25% (E3,Z6): 40% (Z3,E6): 10% (E3,E6): 15% | googleapis.com |

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high specificity and under mild conditions.

The biosynthesis of terpenoids in nature is governed by a diverse family of enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s). nih.gov TPS enzymes are the key catalysts that convert acyclic prenyl diphosphate (B83284) precursors, such as geranyl diphosphate (GPP) and farnesyl diphosphate (FPP), into a vast array of cyclic and acyclic terpene skeletons. nih.govmdpi.com These enzymes operate by initiating complex carbocation-driven cyclization and rearrangement reactions. nih.gov

TPS enzymes are classified into several subfamilies (TPS-a through TPS-h) based on sequence similarity and function. nih.gov Most possess conserved motifs, such as the aspartate-rich 'DDxxD' region in class I TPSs, which is crucial for binding a metal cofactor that facilitates the ionization of the diphosphate substrate to start the catalytic cascade. mdpi.com The structural diversity of the resulting terpenes is a direct consequence of the specific active site architecture of each TPS, which guides the folding of the substrate and stabilizes the reactive carbocation intermediates. nih.gov While some TPS enzymes are highly specific, producing a single major product, many are promiscuous and can generate multiple products from a single substrate or accept multiple substrates. nih.govresearchgate.net

| TPS Subfamily | Typical Substrate(s) | Typical Product Class | Reference |

|---|---|---|---|

| TPS-a | FPP, GGPP | Sesquiterpenes, Diterpenes | mdpi.comfrontiersin.org |

| TPS-b | GPP | Acyclic and Cyclic Monoterpenes | mdpi.comfrontiersin.org |

| TPS-c | GGPP | Diterpenes (e.g., copalyl diphosphate) | mdpi.comfrontiersin.org |

| TPS-e/f | GGPP | Diterpenes | mdpi.comfrontiersin.org |

| TPS-g | GPP, FPP | Acyclic Monoterpenes and Sesquiterpenes | mdpi.comfrontiersin.org |

Biotransformation provides an alternative route to this compound by using microorganisms to convert related precursors. Several studies have shown that microorganisms can hydroxylate or rearrange monoterpene structures. For instance, the biotransformation of linalool (B1675412) using various fungal strains, including Penicillium and Aspergillus species, has been shown to produce ocimenol alongside other compounds like linalool oxide and geraniol. researchgate.net

In another study, the biotransformation of α-pinene by the bacterial strains Paenibacillus popilliae and Streptomyces rochei was investigated. biotechrep.ir The analysis of the metabolic products revealed that ocimenol was among a diverse group of oxygenated monoterpenes formed, highlighting the distinctive biocatalytic capabilities of these strains. biotechrep.ir This demonstrates that ocimenol can be generated as a metabolite from the microbial transformation of common, readily available terpenes.

| Precursor | Microorganism | Identified Biotransformation Product(s) | Reference |

|---|---|---|---|

| Linalool | Penicillium sp., Aspergillus sp. | Ocimenol, Linalool oxide, Geraniol | researchgate.net |

| α-Pinene | Paenibacillus popilliae 1C, Streptomyces rochei AB1 | Ocimenol, Verbenene, Isocarveol, Menthol, Carvacrol, α-Terpineol, Verbenone, etc. | biotechrep.ir |

Mechanistic Investigations of this compound Chemical Stability and Reactivity

The chemical behavior of this compound is dictated by the interplay of its hydroxyl group and the three double bonds within its structure. Its stability is a crucial factor in its application, particularly in acidic or oxidative environments, and its reactivity opens avenues for the synthesis of other valuable compounds.

Synthetic Methodologies

The synthesis of this compound, often referred to as cis-Ocimenol in older literature, is intricately linked with the production of its isomers and related terpene alcohols. Industrial processes often yield mixtures, from which the desired (Z)-isomer must be separated.

A notable route to obtaining this compound involves the Hofmann degradation of a quaternary ammonium (B1175870) salt derived from myrcene. google.comgoogle.com This process typically yields a mixture of myrcenol (B1195821), this compound, and (E)-Ocimenol. Specifically, the process can be tailored to produce a mixture of myrcenol and this compound that is substantially free of the trans-isomer by starting with an E-3,7-dimethyl-7-hydroxy-2-octen-1-yl-trialkylammonium hydroxide (B78521). google.com The thermal decomposition of this quaternary ammonium hydroxide leads to the formation of the desired mixture. google.com

A key chemical transformation that enables the isolation of pure this compound leverages its comparatively lower reactivity in Diels-Alder reactions. When a mixture of myrcenol and this compound is treated with a dienophile such as acrolein, myrcenol readily participates in the cycloaddition, while this compound remains largely unreacted. google.com The unreacted this compound can then be separated from the newly formed Diels-Alder adduct by distillation. google.com

The table below summarizes a patented method for the production of a mixture containing this compound.

| Reaction Step | Description | Key Reagents/Conditions | Product Composition | Reference |

| Hofmann Degradation | Thermal decomposition of a quaternary ammonium hydroxide. | E-3,7-dimethyl-7-hydroxy-2-octen-1-yl-trialkylammonium hydroxide, Heat | Mixture of myrcenol and this compound, substantially free of (E)-Ocimenol. | google.com |

| Diels-Alder Reaction | Selective reaction of myrcenol with a dienophile. | Acrolein, Heat | Diels-Alder adduct of myrcenol and unreacted this compound. | google.com |

| Separation | Distillation to isolate the unreacted this compound. | Distillation | Pure this compound. | google.com |

Chemical Stability and Reactivity

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing agents. The conjugated diene system and the allylic alcohol moiety are the primary sites of its chemical reactivity.

Acid-Catalyzed Rearrangements: In acidic conditions, common in food products and certain industrial processes, terpenols like this compound are susceptible to rearrangements. acs.org The general mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. acs.org This carbocation can then undergo various rearrangements, including hydride shifts and cyclizations, leading to a mixture of isomeric products. While specific studies on this compound are limited, the behavior of analogous compounds suggests that it would likely isomerize or cyclize under strong acidic conditions.

Oxidation: The isobutenyl group and the conjugated diene system in this compound make it vulnerable to oxidation. perfumerflavorist.com Autoxidation can occur under ambient conditions, leading to the formation of hydroperoxides and epoxides, similar to other terpenes. This degradation can impact the compound's sensory profile and is a critical consideration for its storage and use in consumer products.

Isomerization: The (Z)-configuration of the C5-C6 double bond is thermodynamically less stable than the (E)-configuration. This inherent instability can lead to isomerization under certain conditions, such as exposure to heat or light, or in the presence of catalysts. nih.gov Acid-catalyzed isomerization is a well-documented phenomenon for alkenes and can proceed through protonation of a double bond to form a carbocation, which can then deprotonate to yield the more stable (E)-isomer. acs.orgresearchgate.net

Computational Insights: While experimental mechanistic studies on this compound are not extensively reported, computational chemistry offers valuable insights. Density Functional Theory (DFT) calculations on the related molecule allo-ocimenol have been used to analyze its reactivity and molecular stability by examining its HOMO-LUMO energies and molecular electrostatic potential. researchgate.netresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack and can help to rationalize the observed chemical behavior. Similar computational approaches could be applied to this compound to provide a deeper understanding of its reaction mechanisms.

The following table outlines key aspects of the chemical stability and reactivity of this compound, with some information inferred from related compounds.

| Reaction Type | Description | Potential Products | Influencing Factors | Reference |

| Acid-Catalyzed Rearrangement | Isomerization and cyclization reactions initiated by protonation. | Isomeric ocimenols, cyclic terpenes. | Low pH. | acs.org |

| Oxidation | Reaction with oxygen, leading to degradation. | Hydroperoxides, epoxides. | Presence of oxygen, light, heat. | perfumerflavorist.com |

| (Z) to (E) Isomerization | Conversion to the more stable trans-isomer. | (E)-Ocimenol. | Heat, light, acid catalysts. | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for Z Ocimenol Studies

Integrated Omics Approaches in Biosynthesis and Ecological Research

The study of (Z)-Ocimenol, a key biogenic volatile organic compound, is poised for significant advancement through the application of integrated "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological processes underlying its synthesis and ecological functions. nih.gov By combining these data-rich methodologies, researchers can unravel the complex genetic and biochemical networks that govern the production and release of this compound in various organisms. rsc.org

Table 1: Key Omics Technologies in this compound Research

| Omics Technology | Focus of Study | Potential Insights for this compound |

| Genomics | Complete set of DNA, including genes and their functions. | Identification of genes encoding for enzymes in the this compound biosynthetic pathway. |

| Transcriptomics | Entire set of RNA transcripts, indicating gene expression levels. iarc.fr | Understanding the regulation of this compound production under different environmental conditions or developmental stages. maxapress.com |

| Proteomics | Entire complement of proteins produced by an organism. iarc.fr | Characterization of enzymes directly involved in the synthesis and modification of this compound. nih.gov |

| Metabolomics | Complete set of small-molecule metabolites within a biological system. iarc.fr | Quantifying the levels of this compound and its precursors, and identifying related metabolic pathways. nih.gov |

Multi-omics approaches are particularly powerful for elucidating the biosynthesis of natural products like this compound. nih.govmaxapress.com For instance, integrating transcriptomic and metabolomic data can reveal correlations between gene expression patterns and the accumulation of this compound and related compounds. frontiersin.org This can help identify candidate genes involved in its biosynthesis, which can then be functionally validated. maxapress.com Furthermore, these integrated approaches can shed light on the complex regulatory mechanisms that control the expression of biosynthetic gene clusters. nih.gov In the context of ecological research, omics can help to understand how environmental stressors, such as herbivory or climate change, affect this compound production and its role in plant-insect interactions. frontiersin.orgscienceopen.com

Advanced Analytical Techniques for Spatiotemporal and Trace Analysis

The detection and quantification of this compound, which is often present in trace amounts and exhibits dynamic changes in its emission, necessitate the use of highly sensitive and sophisticated analytical techniques. frontiersin.org Recent advancements in analytical chemistry provide powerful tools for the spatiotemporal and trace analysis of this volatile compound.

Key techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for the identification and quantification of volatile organic compounds like this compound. frontiersin.orgtezu.ernet.in

High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile precursors or derivatives of this compound. tezu.ernet.insepscience.com

Tandem Mass Spectrometry (MS/MS): Offers enhanced selectivity and sensitivity for trace analysis by reducing background noise and confirming the identity of compounds through fragmentation patterns. numberanalytics.com

Headspace Sampling: A non-invasive method for collecting volatiles from the air surrounding a sample, crucial for studying emissions from living organisms. frontiersin.org

These advanced methods allow for the detailed characterization of the volatile profiles of plants and other organisms, revealing the precise composition and concentration of this compound. nih.gov Spatiotemporal analysis, which examines how the concentration of this compound changes over space and time, is critical for understanding its role in chemical communication. nih.gov For example, researchers can map the release of this compound from different parts of a plant or at different times of the day to correlate its presence with specific ecological events. nih.gov The ability to perform trace analysis is equally important, as even minute quantities of this compound can have significant biological effects. frontiersin.org

Computational Chemistry and Molecular Modeling Applications in Structure-Activity Relationships and Reaction Mechanisms

Computational chemistry and molecular modeling are becoming indispensable tools for investigating the chemical properties and biological activity of this compound. physics.gov.azwikipedia.org These computational approaches allow researchers to predict molecular geometry, energies, and other properties, providing insights that can be difficult to obtain through experimental methods alone. wikipedia.orgscispace.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a molecule and its biological activity. scispace.comnih.gov For this compound, QSAR can be used to predict its effectiveness as a semiochemical in plant-insect interactions based on its molecular descriptors.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comresearchgate.net It can be used to model the interaction of this compound with insect olfactory receptors, helping to understand the basis of its attractant or repellent properties.

Reaction Mechanism Studies: Computational methods can be used to investigate the step-by-step process of chemical reactions. researchgate.netuni-muenchen.de This can elucidate the biosynthetic pathway of this compound by modeling the enzymatic reactions involved in its formation. nih.gov

By employing these computational tools, scientists can gain a deeper understanding of the structure-activity relationships of this compound, predicting how modifications to its structure might affect its biological function. researchgate.net This knowledge can guide the design of novel compounds with enhanced or specific activities for applications in agriculture and pest management.

Sustainable Production Strategies and Bio-based Manufacturing of this compound

The increasing demand for natural compounds in various industries, including flavor, fragrance, and agriculture, has spurred research into sustainable production methods for molecules like this compound. unimi.it Bio-based manufacturing, which utilizes biological systems to produce chemicals, offers a promising and environmentally friendly alternative to traditional chemical synthesis. nih.gov

Microbial fermentation is a key strategy for the sustainable production of terpenoids, the class of compounds to which this compound belongs. This involves genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound from simple carbon sources. nih.gov These microbes can be engineered to express the necessary biosynthetic pathway enzymes, effectively turning them into cellular factories for terpenoid production. acs.org

Table 2: Advantages of Bio-based Manufacturing for this compound

| Advantage | Description |

| Sustainability | Utilizes renewable feedstocks and reduces reliance on fossil fuels. mdpi.commdpi.com |

| Scalability | Fermentation processes can be scaled up to meet industrial demands. |

| Cost-Effectiveness | Can be more economical than chemical synthesis or extraction from natural sources, especially for rare compounds. nso-journal.org |

| Environmental Friendliness | Generally involves milder reaction conditions and produces less hazardous waste. nso-journal.org |

Synthetic biology and metabolic engineering play a crucial role in optimizing microbial production hosts for high-yield production of specific terpenoids. nih.gov This includes engineering the precursor supply pathways and overcoming the host's native metabolic regulations. acs.org The development of efficient and sustainable bio-based manufacturing processes for this compound will be critical for its wider application in various fields.

Cross-disciplinary Research in Chemical Ecology and Agricultural Sciences

The study of this compound sits (B43327) at the intersection of chemical ecology and agricultural sciences, offering exciting opportunities for cross-disciplinary research. Chemical ecology focuses on the role of chemicals in mediating interactions between organisms, while agricultural sciences aim to improve crop production and protection. routledge.commdpi.com

This compound is a semiochemical, a signaling chemical used in communication. nih.gov In the context of agriculture, it plays a significant role in plant-insect interactions. nih.govresearchgate.net For example, plants may release this compound in response to herbivore damage, which can attract natural enemies of the pest, a phenomenon known as indirect defense. frontiersin.orgscielo.br Conversely, some herbivores may use this compound as a cue to locate their host plants. researchgate.net

Table 3: Potential Agricultural Applications of this compound Research

| Application Area | Description |

| Pest Management | Development of "push-pull" strategies, where this compound could be used as a repellent ("push") or an attractant in traps ("pull"). nih.gov |

| Biological Control | Enhancing the effectiveness of natural enemies by using this compound to attract them to crops. mdpi.com |

| Crop Breeding | Selecting for crop varieties that produce optimal levels of this compound for defense. |

| Intercropping | Designing intercropping systems where companion plants release this compound to protect the main crop. |

By integrating knowledge from chemical ecology and agricultural sciences, researchers can develop innovative and sustainable pest management strategies. psu.edu Understanding the complex chemical communication networks in agroecosystems, in which this compound is a key player, is essential for creating more resilient and productive agricultural systems. mdpi.com

Q & A

Q. How to assess the ecological relevance of this compound’s phytochemical interactions using multi-omics approaches?

- Methodological Answer : Integrate metabolomics (LC-MS) to quantify this compound in plant tissues, transcriptomics to identify biosynthetic pathways, and metagenomics to study microbial degradation. Use network analysis (e.g., Cytoscape) to map ecological interactions and prioritize keystone species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.